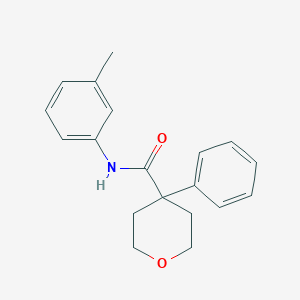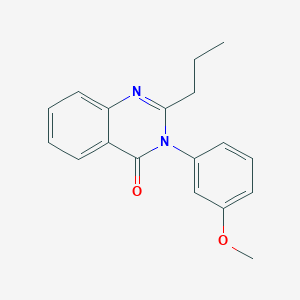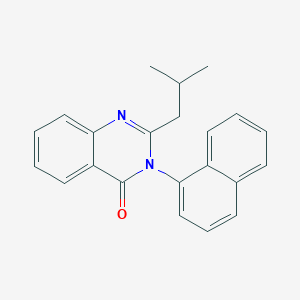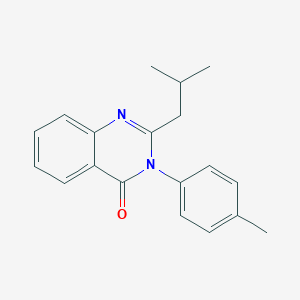
N-(2-methylphenyl)-2-propylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylphenyl)-2-propylpentanamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester, is a nootropic drug that is used to enhance cognitive function. It is commonly referred to by its trade name, Noopept. Noopept is a synthetic peptide that was developed in Russia in the 1990s. It is structurally similar to piracetam, which is another nootropic drug that is used to improve cognitive function.
作用機序
The exact mechanism of action of Noopept is not fully understood. It is thought to work by increasing the activity of neurotransmitters in the brain, including acetylcholine and glutamate. Noopept has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Biochemical and Physiological Effects:
Noopept has been shown to have a number of biochemical and physiological effects. It has been shown to improve learning and memory, increase attention and focus, and enhance mood. Noopept has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the main advantages of Noopept for lab experiments is that it is relatively easy to synthesize and purify. It is also relatively inexpensive compared to other nootropic drugs. However, one limitation of Noopept is that it has a short half-life, which means that it must be administered frequently to maintain its effects.
将来の方向性
There are a number of future directions for research on Noopept. One area of interest is the potential use of Noopept in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of Noopept in the treatment of traumatic brain injury. Additionally, there is interest in developing new analogs of Noopept that may have improved pharmacological properties.
合成法
The synthesis of Noopept involves the reaction of N-(2-methylphenyl)-2-propylpentanamideyl-L-prolylglycine ethyl ester with ethyl chloroformate in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature. The resulting product is then purified by recrystallization from ethanol.
科学的研究の応用
Noopept has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function in animal models of Alzheimer's disease, Parkinson's disease, and traumatic brain injury. Noopept has also been shown to have neuroprotective effects and to promote the growth of new neurons.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
N-(2-methylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C15H23NO/c1-4-8-13(9-5-2)15(17)16-14-11-7-6-10-12(14)3/h6-7,10-11,13H,4-5,8-9H2,1-3H3,(H,16,17) |
InChIキー |
SADLGVPJJBVJCT-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
正規SMILES |
CCCC(CCC)C(=O)NC1=CC=CC=C1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-{4-acetyl-5-[3,4-bis(benzyloxy)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B290228.png)

![5-(2,4-dichlorophenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B290231.png)

![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)




![3-(2,6-dichlorophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B290243.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)